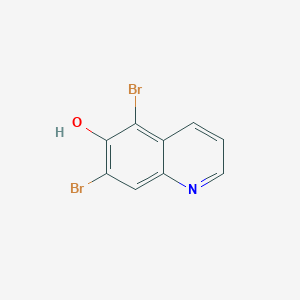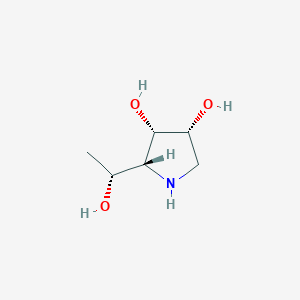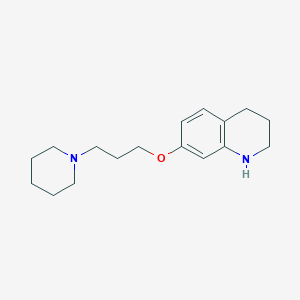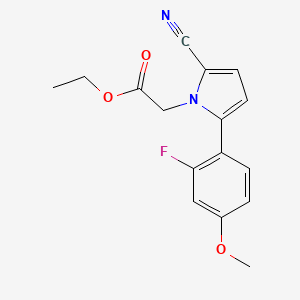![molecular formula C6H7N5 B12854486 4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H7N5. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a hydrazino group at the 4-position, which contributes to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of pyrrolo[2,3-d]pyrimidine derivatives with hydrazine or its derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine hydrate under reflux conditions . The reaction proceeds smoothly, yielding the desired hydrazino compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azo compounds, amino derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The hydrazino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of kinase inhibitors, where the compound can block the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-chloro derivatives are more commonly used as intermediates in synthesis, the hydrazino derivative is more versatile in forming various substituted products and exploring biological interactions .
Propiedades
Fórmula molecular |
C6H7N5 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
7H-pyrrolo[2,3-d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-6-4-1-2-8-5(4)9-3-10-6/h1-3H,7H2,(H2,8,9,10,11) |
Clave InChI |
ISXKAJBUZVKEJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=NC=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)


![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)





![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)


